![molecular formula C15H8Cl3F3N4S B2546122 3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 338396-03-5](/img/structure/B2546122.png)

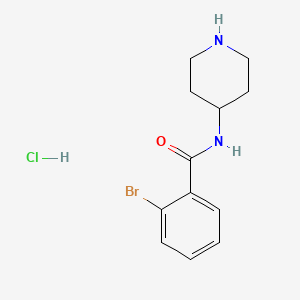

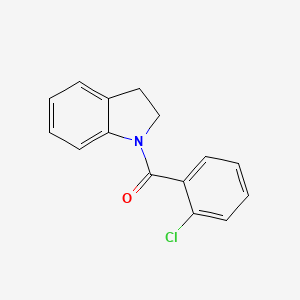

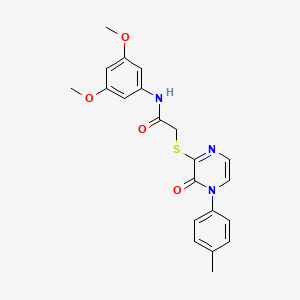

3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

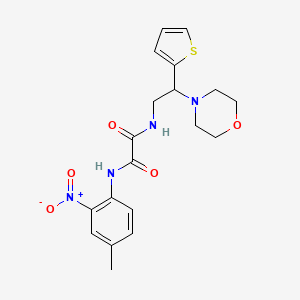

The compound 3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex molecule that may be related to various pyridine derivatives known for their applications in medicinal chemistry and pesticide development. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on pyridine derivatives and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions that aim to introduce various functional groups to the pyridine core. For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related intermediate, involves N-oxidation, one-pot synthesis with NaSH and methyl iodide, oxidation with H2O2, and chlorination using trichloroisocyanuric acid . Similarly, the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives includes the treatment of aminotriazole with aldehydes and subsequent reduction with NaBH4 . These methods may provide a foundation for synthesizing the compound , although specific details would require further investigation.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman, as seen in the study of a chemotherapeutic pyrimidine derivative . Computational methods like density functional theory (DFT) can predict equilibrium geometry, vibrational wave numbers, and molecular stability. For the compound of interest, similar analyses would be crucial to understand its molecular conformation and electronic properties.

Chemical Reactions Analysis

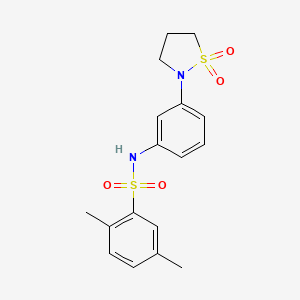

Pyridine derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of such compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their potential as intermediates in organic synthesis or as active pharmaceutical ingredients. The antioxidant and antiradical activities of triazole derivatives suggest that the compound may also exhibit such properties, although specific reactions would need to be empirically determined.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are essential for their practical applications. The green metric evaluation of the synthesis process, including atom economy and E-factor, provides insight into the environmental impact of the synthetic route . For the compound , these properties would need to be assessed to determine its suitability for use in various applications, such as in the synthesis of pesticides, as suggested by the review of 2,3-dichloro-5-trifluoromethyl pyridine synthesis .

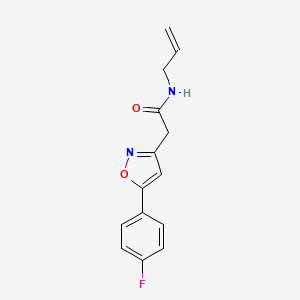

Wissenschaftliche Forschungsanwendungen

Antifungal and Insecticidal Activity

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which are structurally related to the specified compound, demonstrated significant antifungal and insecticidal activities. These derivatives were found effective against Rhizotonia cerealis and Helminthosporium maydis, and exhibited high mortality rates against Plutella xylostella and Helicoverpa armigera. This suggests potential applications of these compounds in agricultural pest control and plant disease management (Xu et al., 2017).

Herbicidal Activity

Compounds with a similar molecular structure, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been synthesized and shown to possess excellent herbicidal activity. This indicates the potential use of such compounds in weed control and agricultural productivity enhancement (Moran, 2003).

Synthesis and Characterization

Research on related compounds, such as benzimidazole derivatives carrying the pyridine moiety, involves synthesizing novel compounds and characterizing them using various techniques like IR and NMR spectra. This type of research contributes to the broader understanding of the chemical properties and potential applications of these molecules in various fields (Prasad et al., 2018).

Antioxidant Properties

Some derivatives of the 1,2,4-triazole group, specifically 3-(4-chlorophenyl)-5-(pyridin-4-yl) derivatives, were synthesized and screened for their antioxidant and antiradical activities. This research suggests potential biomedical applications of these compounds in combating oxidative stress-related diseases (Bekircan et al., 2008).

Synthesis of Complexes for Structural Assessment

In the field of inorganic chemistry, similar compounds have been used to synthesize complexes with group 12 elements, contributing to the study of molecular structures and supramolecular assembly. This has implications for materials science and nanotechnology (Castiñeiras et al., 2019).

Synthesis of Pesticides

Derivatives of 2,3-dichloro-5-trifluoromethyl pyridine, which are structurally related to the specified compound, are widely used in synthesizing pesticides. This application is crucial for pest control and agricultural yield improvement (Lu Xin-xin, 2006).

Luminescent Properties

Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, including triazole derivatives, has shown that these complexes exhibit blue-green luminescence. This property could be leveraged in developing new luminescent materials for various technological applications (Li et al., 2012).

Eigenschaften

IUPAC Name |

3-chloro-2-[3-[(2,4-dichlorophenyl)sulfanylmethyl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3F3N4S/c16-9-1-2-12(10(17)4-9)26-6-13-23-7-25(24-13)14-11(18)3-8(5-22-14)15(19,20)21/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFNRMREKYPJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)SCC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2546050.png)

![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)